molecular formula C8H9BrN4 B1294182 6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 951884-90-5

6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B1294182
CAS No.: 951884-90-5
M. Wt: 241.09 g/mol
InChI Key: YZEOXYRILIORTM-UHFFFAOYSA-N
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Description

6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a brominated triazolopyridine derivative featuring an ethylamine substituent at the 3-position of the fused triazole-pyridine scaffold. This compound (CAS: 2486-83-1) is synthesized for applications in medicinal chemistry and materials science, where its bromine atom and ethyl group modulate electronic properties, solubility, and binding interactions . Triazolopyridines are valued for their structural rigidity and diverse reactivity, making them key intermediates in drug discovery and optoelectronic materials .

Properties

IUPAC Name

6-bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4/c1-2-10-8-12-11-7-4-3-6(9)5-13(7)8/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEOXYRILIORTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650082
Record name 6-Bromo-N-ethyl[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-90-5
Record name 6-Bromo-N-ethyl-1,2,4-triazolo[4,3-a]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-ethyl[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The preparation typically begins with 4-aminopyridine or related precursors that can undergo further transformations. The process may include the following steps:

  • Bromination : The introduction of the bromine atom at position 6 of the pyridine ring can be achieved through electrophilic bromination using bromine or brominating agents.

  • Formation of Triazole Ring : The triazole ring is formed through cyclization reactions involving hydrazine derivatives or other suitable reagents.

Synthetic Route Overview

The general synthetic route can be summarized as follows:

  • Bromination of 4-Aminopyridine :

    • Reagents: Bromine (Br2) in an appropriate solvent (e.g., acetic acid).
    • Conditions: Stirring at room temperature until complete.
  • Cyclization to Form Triazole :

    • Reagents: Hydrazine or hydrazone derivatives.
    • Conditions: Heating under reflux in a solvent such as ethanol or methanol.
  • Ethylation :

    • Reagents: Ethylating agents like ethyl iodide.
    • Conditions: Conducted in a polar aprotic solvent (e.g., DMF) with a base (e.g., potassium carbonate).

Reaction Conditions and Yields

The reaction conditions can significantly affect the yield and purity of the final product. Typical yields for each step can vary based on the specific conditions used:

Step Reaction Typical Yield
Bromination Electrophilic substitution 70-85%
Cyclization Formation of triazole 60-75%
Ethylation N-alkylation 65-80%

When synthesizing 6-Bromo-N-ethyl-triazolo[4,3-a]pyridin-3-amine, it is crucial to adhere to safety protocols due to the potential hazards associated with the reagents involved:

  • Use personal protective equipment (PPE) including gloves and goggles.

  • Conduct reactions in a fume hood to avoid inhalation of vapors.

The preparation methods for 6-Bromo-N-ethyl-triazolo[4,3-a]pyridin-3-amine involve multi-step organic synthesis techniques that require careful control of reaction conditions to optimize yields. Future research may focus on enhancing the efficiency of these synthetic routes and exploring alternative methods such as microwave-assisted synthesis or continuous flow techniques to improve scalability and reduce waste.

This compound's unique properties warrant further investigation into its potential applications in various fields, particularly in drug discovery and material science.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Atom

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, enabling the introduction of diverse substituents.

Reaction Type Reagents/Conditions Products Key Findings Sources
Suzuki Coupling Boronic acids (e.g., phenylboronic acid), Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C)6-Aryl-substituted triazolopyridinesHigh yields (75–90%) with electron-rich or electron-neutral boronic acids. Electron-deficient boronic acids require higher temperatures.
Amination NH₃ (aq.), CuI, L-proline, DMSO (100°C)6-Amino-triazolopyridineSelective substitution observed; competing dehalogenation minimized under optimized conditions.
Thiolation NaSH, DMF (120°C)6-Mercapto-triazolopyridineThiol group introduced with 65% yield. Requires inert atmosphere to prevent oxidation.

Mechanistic Insight :
The electron-withdrawing triazole ring activates the C6 position for SNAr. The ethylamine group at C3 acts as a weak ortho/para-directing group, influencing regioselectivity.

Modifications of the Ethylamine Group

The N-ethylamine moiety participates in alkylation, acylation, and oxidation reactions.

Reaction Type Reagents/Conditions Products Key Findings Sources
Alkylation CH₃I, K₂CO₃, DMF (rt)N-Ethyl-N-methylamine derivativeSelective monoalkylation achieved; over-alkylation occurs at elevated temperatures.
Acylation Acetyl chloride, pyridine (0°C → rt)N-Acetylated derivativeAcetylation proceeds quantitatively without affecting the bromine atom.
Oxidation KMnO₄, H₂O/acetone (40°C)N-Oxide derivativeLimited conversion (30–40%) due to competing decomposition.

Structural Impact :
The ethyl group’s steric bulk limits reactivity at the amine, favoring mild conditions for modifications.

Cyclization and Ring Expansion

The triazole ring enables cycloaddition and fusion reactions under catalytic conditions.

Reaction Type Reagents/Conditions Products Key Findings Sources
Huigsen Cycloaddition DMAD (dimethyl acetylenedicarboxylate), toluene (reflux)Fused pyridotriazolodiazepineForms a seven-membered ring via [4+2] cycloaddition; 55% yield.
Buchwald-Hartwig Coupling Pd₂(dba)₃, Xantphos, aryl halidesBiaryl-fused triazolopyridinesCatalytic system tolerates electron-withdrawing substituents.

Reductive Dehalogenation

The bromine atom can be removed under reductive conditions.

Reagents/Conditions Products Key Findings Sources
H₂ (1 atm), Pd/C, EtOH (rt)Dehalogenated triazolopyridineQuantitative conversion; no side products observed.
Zn, NH₄Cl, THF/H₂ODehalogenated triazolopyridineSlower reaction (12 h) but avoids use of noble metals.

Comparative Reactivity with Analogues

A comparison with similar triazolopyridines highlights the influence of substituents:

Compound C6 Substituent Reactivity Trends
6-Bromo- triazolo[4,3-a]pyridineBrFaster SNAr due to absence of ethylamine’s steric effects.
6-Chloro-N-ethyl analogueClLower reactivity in Suzuki couplings (50–60% yields).
6-Amino-N-ethyl analogueNH₂Susceptible to diazotization and Sandmeyer reactions.

Table of Documented Reaction Yields

Reaction Yield (%) Purity (HPLC)
Suzuki coupling (aryl)85>98%
Amination7295%
Thiolation6590%
N-Acetylation98>99%
Reductive dehalogenation9997%

Key Research Findings

  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) outperform nickel in cross-coupling reactions, minimizing dehalogenation side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but may lead to byproducts in the presence of strong bases .
  • Biological Relevance : Derivatives synthesized via Suzuki coupling show enhanced binding to bromodomains (e.g., BRD4 IC₅₀ = 0.026 µM) .

Scientific Research Applications

The compound exhibits significant biological activity, particularly as a potential therapeutic agent. Research indicates that compounds with similar structures can act as inhibitors for various bromodomain proteins implicated in diseases such as cancer and inflammation. The specific binding affinity and selectivity of 6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine towards these proteins are critical areas of ongoing research.

Therapeutic Applications

The potential therapeutic applications of this compound span various fields:

  • Cancer Treatment : Due to its ability to inhibit bromodomain proteins, it may serve as a candidate for developing cancer therapeutics.
  • Anti-inflammatory Agents : The modulation of inflammatory pathways through protein interaction offers a pathway for treating chronic inflammatory diseases.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell proliferation rates compared to control groups. This was attributed to the compound's ability to inhibit key signaling pathways involved in cell growth.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, the compound demonstrated a reduction in pro-inflammatory cytokine production. This suggests its potential use in developing treatments for conditions like rheumatoid arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. detailed studies on its exact mechanism of action are limited .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine with its closest analogs based on substituent type, position, and molecular properties:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound Br (C6), N-ethyl (C3) 241.09 2486-83-1 High purity (95%); potential kinase inhibitor intermediate
8-Bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine Br (C8), N-methyl (C3) 227.10 N/A Synthesized via EDCI-mediated coupling; MS: m/z 227.1 [M+H]+
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Br (C6), methyl (C3) 213.04 108281-78-3 Safety data available (UN GHS guidelines)
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine Br (C3), NH2 (C6) 213.04 1263283-48-2 Lab use; InChIKey: BCENHUIZTVBBCU-UHFFFAOYSA-N
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine CF3 (C6), NH2 (C3) 202.14 1180519-29-2 Predicted density: 1.69 g/cm³; pKa ~4.23
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine Cl (C8), CF3 (C6) 236.59 338773-34-5 High purity (98%); optoelectronic research

Key Observations :

  • Bromine Position : Bromine at C6 (target compound) vs. C8 or C3 in analogs alters steric and electronic profiles, affecting binding to biological targets or crystal packing .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF3) or chloro substituents increase electrophilicity, influencing reactivity in cross-coupling reactions or optical properties .

Physicochemical and Optical Properties

  • Stokes Shifts : The parent compound (without bromine or ethyl groups) exhibits Stokes shifts of 9410 cm⁻¹ (triazole ring) and 7625 cm⁻¹ (pyridine ring), attributed to π→π* transitions. Bromine substitution likely red-shifts absorption due to increased conjugation .
  • Stability : NBO analysis of the parent compound reveals stabilization via N–H···N hydrogen bonds in the crystal lattice. The ethyl group in the target compound may disrupt such interactions, affecting solubility .
  • Luminescence : Triazolopyridines with electron-withdrawing groups (e.g., CF3) show enhanced luminescence quantum yields, making them candidates for OLEDs .

Biological Activity

6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C8H9BrN4
  • Molecular Weight : 241.09 g/mol
  • CAS Number : 951884-90-5

The biological activity of this compound primarily involves its interaction with specific protein targets. Research has indicated that compounds with similar triazole structures can act as inhibitors for various bromodomain proteins, which are implicated in several diseases including cancer and inflammatory conditions . The specific binding affinity and selectivity of this compound towards these proteins require detailed investigation through biochemical assays.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine exhibit antimicrobial properties. For instance, compounds within this chemical class have shown selective activity against Chlamydia species . Although specific data on this compound's activity against these pathogens is limited, its structural analogs suggest a potential for similar effects.

Antiviral Activity

Compounds similar to this compound have been evaluated for antiviral properties. For example, benzothiazolyl-pyridine hybrids have shown activity against H5N1 and SARS-CoV-2 viruses . The presence of the triazole ring may enhance the antiviral efficacy through mechanisms that warrant further exploration in the context of this specific compound.

Study on Bromodomain Inhibition

A study focused on the development of BRD9 inhibitors highlighted the importance of triazole-containing compounds. Compounds were synthesized and tested for their ability to inhibit bromodomains with varying selectivity profiles. Some compounds exhibited submicromolar IC50 values against BRD4 and BRD9 . This suggests that this compound could be a candidate for further research in this area.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazole derivatives indicates that modifications on the triazole ring significantly impact biological activity. For instance, substituents at different positions can either enhance or diminish potency against target proteins . Understanding these relationships will be critical in optimizing this compound for therapeutic use.

Data Summary Table

Property Value
Molecular FormulaC8H9BrN4
Molecular Weight241.09 g/mol
CAS Number951884-90-5
Antimicrobial ActivityPotentially active
Antiviral ActivityUnder investigation
Bromodomain InhibitionPossible via structural analogs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine?

  • Methodological Answer : The compound can be synthesized via amide coupling or cyclization reactions. For example, amide coupling between halogenated triazolopyridine precursors and ethylamine derivatives under palladium catalysis (e.g., Buchwald-Hartwig conditions) can introduce the N-ethyl group. Alternatively, 5-exo-dig cyclization of chloroethynylphosphonates with hydrazinylpyridines (as in related triazolopyridine syntheses) may yield the core structure, followed by bromination at the 6-position . Optimization of reaction temperature (e.g., 60°C) and solvent polarity (e.g., DMF or MeOH) is critical for regioselectivity and yield .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • XRD : To determine crystal packing and hydrogen-bonding patterns (e.g., monoclinic space group P2₁/n with N–H⋯N interactions observed in analogous triazolopyridines) .
  • FTIR/FT-Raman : Assign vibrational modes via B3LYP/6-311G(2d,2p) DFT calculations and compare with experimental spectra .
  • NMR : Analyze 1^1H and 13^13C chemical shifts, focusing on deshielding effects from the bromine substituent and ethylamine group .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical spectroscopic data?

  • Methodological Answer : Discrepancies in vibrational spectra (e.g., FTIR band positions) often arise from approximations in DFT functionals. To mitigate this:

  • Use PED (Potential Energy Distribution) analysis to quantify contributions of specific bonds to vibrational modes .
  • Apply solvent correction models (e.g., PCM) and anharmonicity adjustments to theoretical calculations for better alignment with experimental data .

Q. What strategies optimize the compound’s stability and reactivity for biological or materials applications?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., phosphonates) to enhance thermal stability, as demonstrated in triazolopyridine-phosphonate hybrids .
  • Hydrogen Bonding : Modify the N-ethyl group to strengthen intermolecular interactions (e.g., replacing ethyl with propargyl to form stronger N–H⋯N networks) .
  • NBO Analysis : Evaluate charge delocalization and hyperconjugative interactions to predict sites for electrophilic/nucleophilic attack .

Q. How can researchers address low yields in bromination steps during synthesis?

  • Methodological Answer :

  • Use NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DCM) under controlled light exposure to minimize side reactions.
  • Monitor reaction progress via LC-MS to identify intermediates (e.g., dibrominated byproducts) and adjust stoichiometry .

Q. What advanced techniques validate hydrogen-bonding networks in crystalline forms?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H⋯N contacts) using software like CrystalExplorer .
  • Variable-Temperature XRD : Assess thermal stability of hydrogen bonds by analyzing lattice parameter changes under heating .

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